3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Description
Properties
IUPAC Name |
3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIZWAZDSCHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile generally follows a multi-step process:
Step 1: Preparation of 4-(bromomethyl)benzonitrile
This intermediate is typically synthesized by bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a dry, inert solvent like carbon tetrachloride (CCl4) under reflux conditions for several hours. The product crystallizes upon cooling and can be isolated by filtration with yields reported around 90%.Step 2: Formation of the Isoxazole Ring
The key step involves the cyclization to form the isoxazole ring. This is achieved by reacting 4-(bromomethyl)benzonitrile with appropriate hydroxylamine derivatives or related precursors under basic conditions. Potassium hydroxide (KOH) is commonly used as the base to facilitate the cyclization and substitution reactions.Step 3: Final Functionalization
The bromomethyl group on the isoxazole ring is introduced or retained during the cyclization step, allowing the final compound to possess the reactive bromomethyl substituent essential for further transformations or biological activity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-Methylbenzonitrile, NBS, AIBN, CCl4, reflux 8 h | Radical bromination of methyl group | High yield (90%), requires inert solvent |
| 2 | 4-(Bromomethyl)benzonitrile, KOH, hydroxylamine or tetrazole derivatives | Cyclization to isoxazole ring | Base-mediated ring closure |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product | Product stable under standard conditions |
Isoxazole Ring Formation
The cyclization to form the isoxazole ring involves nucleophilic attack on the bromomethyl group by an oxygen/nitrogen nucleophile, followed by ring closure. Potassium hydroxide acts as a strong base to deprotonate the nucleophile, enhancing its reactivity. Alternative nucleophiles such as 2H-tetrazole have also been reported to react with 4-(bromomethyl)benzonitrile to yield related heterocyclic compounds.
Industrial and Green Chemistry Considerations
While detailed industrial-scale procedures are limited, current trends favor metal-free synthetic routes to reduce cost and environmental impact. Avoidance of heavy metal catalysts and the use of environmentally benign oxidants or bases are preferred. For example, oxidative cyclization methods employing bromine or chromium trioxide supported on silica gel have been explored for related heterocyclic systems, suggesting potential applicability for isoxazole derivatives.
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 4-methylbenzonitrile | NBS, AIBN, CCl4, reflux 8 h | ~90 | Radical bromination, high selectivity |
| Cyclization to isoxazole ring | 4-(Bromomethyl)benzonitrile, KOH, hydroxylamine derivatives | Variable | Base-mediated ring closure |
| Purification | Recrystallization or chromatography | - | Standard isolation techniques |
The preparation of this compound is well-established through a two-step process starting from 4-methylbenzonitrile. The key transformations include selective benzylic bromination and base-promoted cyclization to form the isoxazole ring. Advances in green chemistry and metal-free synthesis offer promising avenues for industrial-scale production. The compound’s bromomethyl substituent and isoxazole ring confer valuable reactivity for further chemical modifications and biological applications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki cross-coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted isoxazoles can be formed.
Coupling Products: Products of cross-coupling reactions include biaryl compounds and other complex structures.
Scientific Research Applications
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its reactivity due to the presence of the bromomethyl group and the isoxazole ring. The bromomethyl group can undergo nucleophilic substitution, while the isoxazole ring can participate in various cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile with analogous isoxazole derivatives, focusing on structural variations, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Reactivity: The bromomethyl group in the target compound enables direct nucleophilic substitution (SN2), whereas the 2-bromoethyl analog (C12H9BrN2O) exhibits slower reactivity due to steric hindrance . 5-Bromo-3-phenylisoxazole (C9H6BrNO) demonstrates higher lipophilicity (logP ~2.8) compared to the benzonitrile derivative (logP ~1.5), suggesting divergent pharmacokinetic profiles .
Electronic and Solubility Differences :
- The nitrile group in benzonitrile derivatives enhances dipole interactions, improving solubility in acetonitrile and DMSO. In contrast, phenyl-substituted analogs (e.g., 5-bromo-3-phenylisoxazole) favor hydrophobic environments .
- The oxo group in 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile promotes intramolecular cyclization under basic conditions, limiting its utility in stepwise syntheses .
Synthetic Applications :
- This compound is preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stable isoxazole ring and leaving group versatility.
- 5-Bromo-3-methylisoxazole serves as a simpler model for studying isoxazole ring stability under thermal stress .
Biological Activity
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H8BrN3O. The presence of the isoxazole ring contributes to its unique chemical properties, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 248.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water partition) | 2.5 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can facilitate nucleophilic attack, leading to modifications of target proteins.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Case Study 1: Antibacterial Screening
In a comparative study, a series of isoxazole derivatives were screened for antibacterial activity. The results indicated that this compound exhibited a higher efficacy than traditional antibiotics against resistant strains .
Case Study 2: Anticancer Efficacy
A recent publication detailed the effects of this compound on prostate cancer cells. The study highlighted its ability to inhibit cell migration and invasion, suggesting potential as a therapeutic agent in metastatic cancer treatment .
Q & A
Synthesis and Optimization
Question: What are the key synthetic routes for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile, and how can reaction conditions be optimized to improve yield? Classification: Basic Answer: The compound can be synthesized via cyclocondensation of β-ketoisonitrile precursors followed by bromomethylation. For example, β-ketoisonitriles derived from substituted acetophenones can undergo cyclization in the presence of NHOH·HCl to form the isoxazole core. Subsequent bromination using NBS (N-bromosuccinimide) or Br under controlled conditions introduces the bromomethyl group. Critical parameters include:
- Temperature: Cyclization at 80–100°C in polar aprotic solvents (e.g., DMF) to favor ring closure .
- Bromination selectivity: Use of radical initiators (e.g., AIBN) to target the methyl group on the isoxazole ring .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from side reactions like over-bromination .
Characterization Techniques
Question: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound? Classification: Basic Answer:
- NMR Spectroscopy: H NMR identifies the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and the bromomethyl group (singlet at δ 4.3–4.5 ppm for CHBr). C NMR confirms the nitrile carbon (δ ~115 ppm) and isoxazole carbons .
- IR Spectroscopy: Absorbance at ~2230 cm (C≡N stretch) and 650 cm (C-Br stretch) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected m/z for CHBrNO: ~295.98) .
- X-ray Crystallography: Resolves bond angles and confirms regiochemistry of the isoxazole and bromomethyl groups .
Reactivity and Functionalization
Question: How does the bromomethyl group influence the reactivity of the isoxazole ring in nucleophilic substitution reactions? Classification: Advanced Answer: The bromomethyl group serves as a versatile handle for functionalization:
- Nucleophilic Substitution: Reacts with amines (e.g., piperidine) to form quaternary ammonium salts or with thiols for bioconjugation. Solvent choice (e.g., DMF or THF) and base (KCO) are critical to avoid elimination .
- Cross-Coupling: Suzuki-Miyaura coupling requires prior conversion to a boronic ester, but direct Pd-catalyzed coupling is hindered by the electron-withdrawing nitrile group. Alternative strategies include Ullmann-type couplings .
Stability and Degradation Pathways
Question: What are the primary degradation pathways of this compound under ambient storage conditions? Classification: Advanced Answer:
- Hydrolysis: The bromomethyl group is susceptible to hydrolysis in humid environments, forming a hydroxymethyl derivative. Store under anhydrous conditions (desiccator, argon atmosphere) .
- Photodegradation: UV exposure can cleave the C-Br bond, generating free radicals. Use amber glass vials and avoid prolonged light exposure .
- Thermal Stability: Decomposition occurs above 150°C, releasing HBr. Monitor via TGA/DSC during thermal studies .
Applications in Medicinal Chemistry
Question: How can this compound serve as a scaffold for antipsychotic drug development? Classification: Advanced Answer: The isoxazole core is a known pharmacophore in CNS-targeting compounds (e.g., zonisamide). Functionalization strategies include:
- Bioisosteric Replacement: Replace the nitrile with sulfonamide groups to enhance blood-brain barrier penetration .
- Structure-Activity Relationship (SAR) Studies: Introduce substituents at the benzonitrile ring to modulate affinity for dopamine or serotonin receptors. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Computational Modeling of Electronic Properties
Question: How can density functional theory (DFT) predict the electronic effects of substituents on the isoxazole ring? Classification: Advanced Answer:
- HOMO-LUMO Analysis: The nitrile group lowers the LUMO energy, enhancing electrophilicity. Bromomethyl slightly raises the HOMO due to inductive effects .
- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron withdrawal at the isoxazole N-O moiety, directing electrophilic attacks to the bromomethyl carbon .
- Solvent Effects: PCM models simulate polarity effects on reactivity, showing improved solvation in DMSO compared to toluene .
Contradictory Data in Spectral Interpretation
Question: How should researchers resolve discrepancies in H NMR signals for bromomethyl-substituted isoxazoles? Classification: Advanced Answer:
- Dynamic Effects: Rotameric equilibria of the bromomethyl group can split signals. Use variable-temperature NMR (e.g., 298–338 K) to coalesce peaks .
- Impurity Identification: Compare with LC-MS data to distinguish degradation products (e.g., debrominated analogs) .
- Reference Standards: Cross-validate with synthesized analogs (e.g., 4-(bromomethyl)-5-phenylisoxazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
